5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones This compound is characterized by the presence of a chlorophenyl group, a cyclopentylamino group, and a pyrido[2,3-d]pyrimidin-4(3H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the pyrido[2,3-d]pyrimidin-4(3H)-one core.
Attachment of the cyclopentylamino group: This can be accomplished through an amination reaction, where cyclopentylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)-2-(cyclohexylamino)pyrido[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a cyclohexylamino group instead of a cyclopentylamino group.
5-(2-chlorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a methylamino group instead of a cyclopentylamino group.
Uniqueness
The uniqueness of 5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-(cyclopentylamino)-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-14-8-4-3-7-12(14)13-9-10-20-16-15(13)17(24)23-18(22-16)21-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAVKYEBAWDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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